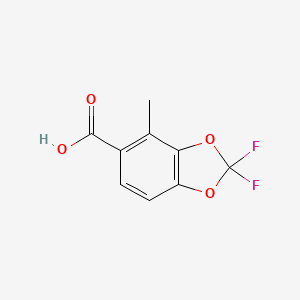

![molecular formula C8H16ClNO B2965302 7-Azaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2098127-43-4](/img/structure/B2965302.png)

7-Azaspiro[3.5]nonan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Azaspiro[3.5]nonan-1-ol hydrochloride is a chiral molecule with two enantiomers . It is commonly used as an intermediate in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 7-Azaspiro[3.5]nonan-1-ol hydrochloride involves several steps . N-Boc-4-piperidone is used as a raw material, a Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine . Zinc/copper is used for catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone .Molecular Structure Analysis

The molecular formula of 7-Azaspiro[3.5]nonan-1-ol hydrochloride is C8H16ClNO . The structure of the compound includes a spirocyclic ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Azaspiro[3.5]nonan-1-ol hydrochloride include a molecular weight of 177.67 . It is a solid at room temperature .科学的研究の応用

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus and influenza virus. Notably, compounds within this series exhibited inhibitory effects on human coronavirus 229E replication. The most active compound demonstrated comparable efficacy to known coronavirus inhibitors, highlighting the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a promising structure for antiviral drug development (Apaydın et al., 2019).

Antimicrobial Applications

The reaction of 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan‐3‐one and/or [4.5] decan‐3‐one with hydrazines, hydroxylamine, urea, and thiourea derivatives has led to the synthesis of bispiroheterocyclic systems exhibiting antimicrobial activities. These synthesized compounds were compared with tetracycline, indicating their potential as antimicrobial agents (Al-Ahmadi, 1996).

Synthesis of Bioactive Compounds

The diversity-oriented synthesis approach has been utilized to create azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, through multicomponent condensation. These functionalized pyrrolidines, piperidines, and azepines serve as scaffolds of considerable relevance for chemistry-driven drug discovery, highlighting the versatility of azaspirocycles in synthesizing bioactive compounds (Wipf et al., 2004).

Modular Synthesis Towards Bioactive Alkaloids

Nitroso-ene cyclization has been employed to construct 1-azaspiro[4.4]nonane, a key structural motif further utilized in the modular synthesis of (±)-cephalotaxine. This strategy exemplifies the application of azaspirocycles in the synthesis of complex alkaloids, potentially opening new avenues for the development of therapeutics (Huang et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

7-azaspiro[3.5]nonan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-1-2-8(7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRXHYWIPQILDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)

![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)

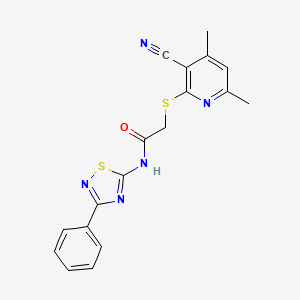

![ethyl 2-(2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2965234.png)

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)

![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)